N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide
Description
N-(2-(2,4-Dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at position 5 and a sulfonamide group at position 2. The sulfonamide nitrogen is further linked to a 2-(2,4-dimethylthiazol-5-yl)ethyl moiety.
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S3/c1-4-11-5-6-13(19-11)20(16,17)14-8-7-12-9(2)15-10(3)18-12/h5-6,14H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBDMVAUXMEHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene rings. The reaction conditions often require precise temperature control and the use of specific reagents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Ongoing research aims to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Notes and Limitations
Data Gaps : Pharmacokinetic and exact inhibitory data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Structural Trade-offs : While the target compound’s lower molecular weight may improve bioavailability, it could reduce binding affinity compared to bulkier analogs like Compound 24 .
Q & A
Q. What synthetic routes are reported for N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide, and how can reaction yields be optimized?
The compound has been synthesized via palladium-catalyzed coupling and sulfonamide formation. In one protocol, a 45% yield was achieved using 2,4-dimethylthiazole-5-sulfonamide and 5-ethylthiophene-2-carboxylic acid derivatives under mild conditions . Optimization strategies include:
- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation relies on:
- ¹H NMR : Key signals include δ 2.57 (s, 3H, thiazole-CH₃), δ 2.46 (s, 3H, thiazole-CH₃), and δ 1.39 (s, 3H, ethyl-CH₂CH₃) .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves thiazole and sulfonamide conformations, with R-factor < 0.05 for high-resolution data .
- Mass spectrometry : ESI-MS (m/z ~380 [M+H]⁺) confirms molecular weight .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- MTT assay : Assess cytotoxicity against cancer cell lines (e.g., NCI-60 panel) using 2,4-dimethylthiazole derivatives as controls .
- Enzyme inhibition : Screen against kinases (e.g., PI3Kα) via fluorescence polarization, comparing IC₅₀ values to known inhibitors .
Advanced Research Questions
Q. How can computational modeling guide the optimization of its binding affinity to target proteins?
Molecular dynamics (MD) simulations (100 ns trajectories) and MM-PBSA binding energy calculations predict interactions with enzymes like 3CLpro or PI3Kα:
- RMSD/RMSF analysis : Stability < 2 Å indicates strong protein-ligand binding .
- Hydrogen bonding : Prioritize modifications to the sulfonamide group to enhance interactions with catalytic residues .
- QSAR studies : Correlate substituent electronegativity (e.g., ethyl vs. methyl groups) with activity .
Q. What strategies resolve contradictions in experimental data, such as variable cytotoxicity across cell lines?
Discrepancies may arise from:
- Cell permeability : Measure logP (experimental vs. predicted) to assess membrane penetration .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways .
- Off-target effects : Use CRISPR-Cas9 knockouts to validate target specificity .
Q. How does the thiazole-sulfonamide scaffold influence its pharmacokinetic properties?
- Solubility : LogP ~2.5 (predicted) suggests moderate aqueous solubility; co-solvents (e.g., PEG-400) improve in vivo bioavailability .
- Metabolism : CYP3A4-mediated oxidation of the thiazole ring may require prodrug strategies .
- Toxicity : Ames test and hERG channel inhibition assays mitigate genotoxicity and cardiotoxicity risks .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Conditions | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Reaction Time | 12 h (80°C) | |
| Yield Optimization | DMF, K₂CO₃, reflux |
Q. Table 2. Computational Metrics for Target Binding
| Metric | Target (PI3Kα) | Reference |
|---|---|---|
| RMSD (100 ns MD) | 1.8 Å | |
| MM-PBSA ΔG | -42.3 kcal/mol | |
| Hydrogen Bonds | 3 (Arg852, Lys802, Asp931) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
